![molecular formula C20H15ClF3N3O3S2 B2773809 2-((4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 347363-75-1](/img/structure/B2773809.png)
2-((4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
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Description
The compound “2-((4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide” is a complex organic molecule. It contains a thiophene moiety, which is a five-membered heteroaromatic ring containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis and Chemical Properties
This chemical compound has been utilized in various synthetic and chemical research studies. For instance, Skramstad et al. (2000) explored chlorinated thiophenes, detailing the preparation, reactions, and tautomeric properties of trihalogenated hydroxythiophenes, which are related to the structure and reactivity of the thiophene component in the compound (Skramstad et al., 2000). Additionally, Rodinovskaya et al. (2002) synthesized 2-acylamino-5-amino-4-aryl-3-cyanothiophenes through reactions involving thiophene derivatives, showcasing the compound's relevance in the development of cyanothiophene-based molecules (Rodinovskaya et al., 2002).
Molecular and Crystal Structure Analysis
Krivokolysko et al. (2001) reported on the synthesis and alkylation of a closely related compound, detailing the molecular and crystal structure to understand its chemical behavior and potential applications in further synthetic developments (Krivokolysko et al., 2001). Such studies are essential for comprehending the structural basis behind the compound's reactivity and potential as a precursor for more complex molecules.
Biologically Active Derivatives Synthesis
The synthesis of biologically active derivatives from thiophene-based compounds has been a significant area of research. For example, El‐Sayed et al. (2011) worked on synthesizing derivatives with antitumor and antimicrobial activities, indicating the potential of thiophene and cyanoacetamide derivatives in medicinal chemistry (El‐Sayed et al., 2011).
Antimicrobial Evaluation and Docking Studies
Talupur et al. (2021) explored the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides, contributing valuable insights into the antimicrobial potential of thiophene derivatives (Talupur et al., 2021). Such studies highlight the compound's relevance in the development of new antimicrobial agents.
Photocatalytic Applications
Research on photocatalyzed oxidation pathways, such as the study by Tang and Huang (1995), explores the environmental applications of thiophene derivatives in water treatment and pollutant degradation (Tang & Huang, 1995). This illustrates the compound's potential in environmental chemistry and photocatalytic processes.
properties
IUPAC Name |
2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3S2/c21-12-5-2-1-4-10(12)15-11(8-25)18(32-9-14(26)28)27-19(30,20(22,23)24)16(15)17(29)13-6-3-7-31-13/h1-7,15-16,27,30H,9H2,(H2,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZULKFPKHSPWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(NC(=C2C#N)SCC(=O)N)(C(F)(F)F)O)C(=O)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide |
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